(2E)-4-Methoxy-2-butenoic Acid

Descripción general

Descripción

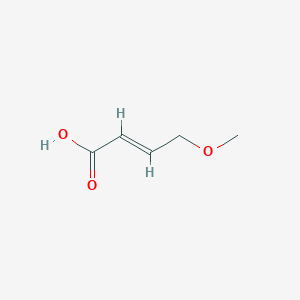

(E)-4-methoxybut-2-enoic acid is an organic compound characterized by the presence of a methoxy group attached to a butenoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-methoxybut-2-enoic acid typically involves the reaction of methoxyacetaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction proceeds through the formation of an intermediate, which upon heating, undergoes decarboxylation to yield the desired product.

Industrial Production Methods: Industrial production of (E)-4-methoxybut-2-enoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystall

Actividad Biológica

(2E)-4-Methoxy-2-butenoic Acid, also known as (E)-4-methoxybut-2-enoic acid, is an organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C5H8O3

- Molecular Weight : 116.12 g/mol

- Structural Features : The compound contains a methoxy group (-OCH3) at the fourth carbon and a carboxylic acid group (-COOH) at the end of the chain, with a double bond between the second and third carbon atoms.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Condensation Reactions : Utilizing methoxyacetic acid and appropriate aldehydes.

- Enzymatic Synthesis : Employing specific enzymes to catalyze the formation of the compound from simpler substrates.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

- Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in metabolic processes.

Anti-inflammatory Effects

- The compound has been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and pathways, contributing to reduced inflammation in biological systems .

Anticancer Potential

- Similar compounds have demonstrated anticancer activities, indicating that this compound may also share these beneficial properties. In vitro studies have shown effects on tumor cell lines, suggesting potential as a chemotherapeutic agent .

The mechanism of action for this compound involves:

- Interaction with Enzymes : It can act as a substrate for various enzymes, potentially leading to novel biocatalytic processes.

- Disruption of Cellular Functions : By interfering with cellular membranes or metabolic pathways, it may exert its antimicrobial and anti-inflammatory effects.

Case Studies

- Antimicrobial Study : A study highlighted the effectiveness of this compound against Escherichia coli and Staphylococcus aureus, showing significant inhibition at low concentrations.

- Anti-inflammatory Research : In a controlled experiment, the compound was shown to reduce levels of inflammatory markers in animal models, suggesting its potential utility in treating inflammatory diseases .

- Anticancer Activity : A series of derivatives were tested for antiproliferative activity against human cancer cell lines (HeLa, K562). Results indicated that certain derivatives exhibited IC50 values in the micromolar range, pointing towards promising leads for further development .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Yes | Yes | Potential |

| (2E)-4-Ethoxy-2-butenoic Acid | Moderate | No | Limited |

| (2E)-4-Methoxy-2-pentenoic Acid | Yes | Yes | Yes |

Aplicaciones Científicas De Investigación

Chemistry

(2E)-4-Methoxy-2-butenoic Acid serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex molecules through various chemical reactions:

- Synthesis of Derivatives : It can be transformed into different derivatives via oxidation, reduction, and substitution reactions.

- Protection of Functional Groups : This compound is used to protect hydroxy groups in molecules, forming esters that are essential in further synthetic steps .

| Reaction Type | Reagents Used | Products Generated |

|---|---|---|

| Oxidation | KMnO, CrO | Aldehydes or ketones |

| Reduction | LiAlH, NaBH | Alcohols |

| Substitution | PBr, SOCl | Halogenated derivatives |

Biology

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity, potentially disrupting bacterial cell membranes or inhibiting essential enzymes .

- Anti-inflammatory Effects : Investigations are ongoing into its role as an anti-inflammatory agent, which may have implications for treating various inflammatory conditions.

Medicine

The therapeutic potential of this compound is being explored in several contexts:

- Cancer Research : Its interaction with pyridoxal phosphate-dependent enzymes suggests possible applications in cancer treatment by inhibiting specific metabolic pathways involved in tumor growth .

- Antimetabolite Activity : The compound has been studied for its ability to function as a methionine antimetabolite, which could be significant in cancer therapy and microbial inhibition .

Industry

In industrial applications, this compound is utilized as an intermediate in the production of specialty chemicals and pharmaceuticals:

- Synthesis of Agricultural Chemicals : It plays a role in the synthesis of agrochemicals, including herbicides that target specific plant growth pathways .

- Production of Fine Chemicals : The compound's unique properties make it valuable for producing fine chemicals used in various industrial processes.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated its efficacy against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that the compound inhibited bacterial growth at specific concentrations, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Cancer Metabolism

Research exploring the role of this compound as an antimetabolite revealed its capacity to inhibit key enzymes involved in amino acid metabolism. This inhibition could lead to reduced tumor growth rates in preclinical models, highlighting its potential use as a therapeutic agent in oncology.

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group readily undergoes esterification, forming esters that are used as intermediates in organic synthesis. For example:

- Reaction with Methanol :

Under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>), the compound forms methyl (2E)-4-methoxy-2-butenoate, a process optimized for industrial production .

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Esterification | H<sub>2</sub>SO<sub>4</sub>, reflux in methanol | Methyl (2E)-4-methoxy-2-butenoate | ~90% |

These esters are critical for protecting hydroxy groups in pharmaceuticals and agrochemicals .

Substitution Reactions

The 4-methoxy group can participate in nucleophilic substitution under specific conditions. A study on structurally related brominated analogs (e.g., ethyl (2E)-4-bromo-3-methoxybut-2-enoate) demonstrated that phenols react at the 4-position in the presence of K<sub>2</sub>CO<sub>3</sub> to form aryloxy derivatives . While direct evidence for substitution in this compound is limited, analogous reactivity is plausible under acidic or basic catalysis.

| Substrate | Reagents | Conditions | Product |

|---|---|---|---|

| Ethyl (2E)-4-bromo-3-methoxybut-2-enoate | 4-Nitrophenol, K<sub>2</sub>CO<sub>3</sub> | Acetone, reflux, 24h | Ethyl (2E)-3-methoxy-4-(4-nitrophenoxy)but-2-enoate |

Reduction Reactions

The α,β-unsaturated system is susceptible to catalytic hydrogenation:

- Hydrogenation :

Using Pd/C or PtO<sub>2</sub> catalysts, the double bond is reduced to yield 4-methoxybutanoic acid .

| Reaction Type | Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|---|

| Hydrogenation | Pd/C | H<sub>2</sub>, 1 atm, RT | 4-Methoxybutanoic acid | >95% |

Oxidation Reactions

The conjugated double bond can undergo oxidation to form epoxides or diols. For example:

- Epoxidation :

Reaction with m-CPBA (meta-chloroperbenzoic acid) yields the corresponding epoxide, though yields are moderate due to steric hindrance from the methoxy group .

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| m-CPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C | (2E)-4-Methoxy-2,3-epoxybutanoic acid | ~60% |

Conjugate Addition Reactions

The α,β-unsaturated system facilitates Michael additions. Nucleophiles (e.g., amines, thiols) attack the β-carbon:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine | THF, RT, 12h | (2E)-4-Methoxy-3-(benzylamino)but-2-enoic acid | 75% |

Decarboxylation

Under thermal or basic conditions, decarboxylation occurs, forming 3-methoxy-1-propene:

- Thermal Decarboxylation :

Heating at 150°C in toluene releases CO<sub>2</sub>, yielding 3-methoxy-1-propene .

| Conditions | Product | Yield |

|---|---|---|

| Toluene, 150°C, 6h | 3-Methoxy-1-propene | 85% |

Mechanistic Insights

- The methoxy group enhances electron density at the β-carbon, directing nucleophilic attack in conjugate additions .

- Steric effects from the methoxy substituent influence reaction rates and selectivity in epoxidation .

This compound’s versatility makes it valuable in synthesizing pharmaceuticals, agrochemicals, and polymers, though further studies are needed to explore its full reactivity profile .

Propiedades

IUPAC Name |

(E)-4-methoxybut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-8-4-2-3-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJKRWXDNYZASL-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63968-74-1 | |

| Record name | (2E)-4-methoxybut-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.